4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Overview
Description
“4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is a chemical compound with the linear formula C7H5N3O3 . It is an orange solid and has a molecular weight of 179.13 .
Synthesis Analysis
The synthesis of “4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” and its derivatives has been reported in the literature . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” can be represented by the InChI code: 1S/C7H5N3O3/c11-6-3-4-5(10(12)13)1-2-8-7(4)9-6/h1-3,11H,(H,8,9) .Physical And Chemical Properties Analysis
“4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is an orange solid . It has a molecular weight of 179.13 and a linear formula of C7H5N3O3 . The compound should be stored at 0-8°C .Scientific Research Applications
Application in Cancer Therapy
- Summary of the Application: 4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
- Methods of Application or Experimental Procedures: The compound was tested in vitro, where it was found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of these cells .
- Results or Outcomes: The compound exhibited potent FGFR inhibitory activity, with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, Antitumor, and Kinase Inhibitory Activities
- Summary of the Application: Pyrrolopyrazine, a biologically active scaffold that includes a pyrrole ring and a pyrazine ring, has exhibited a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
- Results or Outcomes: According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, Antitumor, and Kinase Inhibitory Activities
- Summary of the Application: Pyrrolopyrazine, a biologically active scaffold that includes a pyrrole ring and a pyrazine ring, has exhibited a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
- Results or Outcomes: According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-3-4-5(10(12)13)1-2-8-7(4)9-6/h1-2H,3H2,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLDHOARMFFBIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219153 | |
Record name | 2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | |
CAS RN |
1638763-65-1 | |
Record name | 2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638763-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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